4-benzyl-1-(2,4-dichlorobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-(2,4-dichlorobenzenesulfonyl)piperidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a 2,4-dichlorophenyl moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-(2,4-dichlorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, potentially leading to different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different piperidine derivatives.
Scientific Research Applications
4-benzyl-1-(2,4-dichlorobenzenesulfonyl)piperidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for various diseases.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 4-benzyl-1-(2,4-dichlorobenzenesulfonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-benzyl-1-(2,4-dichlorobenzenesulfonyl)piperidine include other piperidine derivatives with different substituents, such as:
- 4-Benzyl-1-(2,5-dichlorophenyl)sulfonylpiperidine
- 4-Benzyl-1-(2,3-dichlorophenyl)sulfonylpiperidine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorophenyl group, in particular, may confer unique properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-benzyl-1-(2,4-dichlorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2S/c19-16-6-7-18(17(20)13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRUIBQXKXJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.